2-[2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl]cyclopentane-1-carboxylic acid
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Overview
Description
2-[2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl]cyclopentane-1-carboxylic acid is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopentane ring, a carboxylic acid group, and a trifluoromethyl-substituted phenyl group. Its molecular formula is C15H15F3O3, and it has a molecular weight of 300.28 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl]cyclopentane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of cyclopentanone with 2-(trifluoromethyl)benzaldehyde in the presence of a base to form the corresponding aldol product. This intermediate is then subjected to oxidation to yield the desired carboxylic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl]cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted phenyl derivatives .
Scientific Research Applications
2-[2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl]cyclopentane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
trans-2-[2-oxo-2-(4-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid: Similar structure but with a different position of the trifluoromethyl group.
2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide: Contains a fluorophenyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 2-[2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl]cyclopentane-1-carboxylic acid imparts unique chemical and biological properties, such as increased stability and enhanced biological activity, making it distinct from other similar compounds .
Properties
IUPAC Name |
2-[2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl]cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3O3/c16-15(17,18)12-7-2-1-5-11(12)13(19)8-9-4-3-6-10(9)14(20)21/h1-2,5,7,9-10H,3-4,6,8H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTUPPKERXWIIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(=O)O)CC(=O)C2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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